molecular formula C20H27N5O B2495498 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol CAS No. 305351-46-6

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol

Cat. No.: B2495498
CAS No.: 305351-46-6
M. Wt: 353.47
InChI Key: LATNZNGZFSHVLP-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative characterized by a phenolic core substituted with a diethylamino group and an iminomethylpiperazine moiety linked to a pyridinyl ring.

Properties

IUPAC Name

5-(diethylamino)-2-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-3-23(4-2)18-9-8-17(19(26)15-18)16-22-25-13-11-24(12-14-25)20-7-5-6-10-21-20/h5-10,15-16,26H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATNZNGZFSHVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenolic Intermediate: The phenolic intermediate is synthesized through a series of reactions involving aromatic substitution and functional group transformations.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using pyridinyl-substituted piperazine as a key reagent.

    Formation of the Imino Linkage: The imino linkage is formed through condensation reactions, typically involving aldehydes or ketones.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and connectivity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imino linkage can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Quinones and other oxidized phenolic derivatives.

    Reduction Products: Amines and reduced imino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name / ID Substituent on Piperazine/Phenyl Ring Molecular Weight Key Properties Reference
Target Compound Pyridin-2-yl Not provided Conjugated π-system, Schiff base ligand
C1 (5-(diethylamino)-2-[[[4-(dimethylamino)phenyl]imino]methyl]phenol) 4-(Dimethylamino)phenyl ~318.4 g/mol ΦF = 27.8%, λem = 542 nm (AIE/ESIPT)
DEACIMP (Carbazole derivative) 3-Amino-9-ethyl-carbazole ~423.5 g/mol Polymer precursor (80% yield), electrochemical activity
5-(Diethylamino)-2-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]phenol 1-Naphthylmethyl 416.569 g/mol Bulky hydrophobic group, potential solubility challenges
Compound 7o () 2,4-Dichlorophenyl Not provided Dopamine D3 receptor selectivity

Notes:

  • C1, C2, and C3 () share the Schiff base core with the target compound but differ in substituents on the phenyl ring. The dimethylamino group in C1 enhances electron-donating effects, resulting in redshifted emission (542 nm) compared to nitro-substituted C3 (632 nm) .
  • DEACIMP () incorporates a carbazole moiety, enabling oxidative polymerization into electroactive polymers (70–76% yields). This contrasts with the target compound’s pyridinylpiperazine group, which may favor metal coordination or receptor binding .

Photophysical and Electronic Behavior

  • AIE/ESIPT Performance: The target compound’s analogs C1–C3 () demonstrate aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT), with fluorescence quantum efficiencies (ΦF) ranging from 27.8% to 68.1%.
  • Electrochemical Properties : DEACIMP-based polymers (P-DEACIMP) exhibit redox activity due to the carbazole unit’s extended conjugation, suggesting that the target compound’s pyridinylpiperazine group could also facilitate charge transport in polymeric materials .

Biological Activity

5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol is a complex organic compound that has attracted attention in various fields due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a diethylamino group , a pyridinyl-substituted piperazine moiety , and a phenolic group , which contribute to its chemical reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Phenolic Intermediate : Achieved through aromatic substitution and functional group transformations.
  • Introduction of the Piperazine Moiety : Accomplished via nucleophilic substitution reactions.
  • Formation of the Imino Linkage : Conducted through condensation reactions with aldehydes or ketones.
  • Final Assembly : Involves coupling reactions ensuring correct orientation and connectivity of functional groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on isatin Mannich bases have shown inhibitory effects against various bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy .

Anticancer Activity

Several studies have focused on the anticancer potential of Mannich bases, including derivatives of this compound. For example, imidazo[1,2-a]pyrimidine Mannich bases demonstrated antiproliferative activity against human cancer cell lines with GI50 values ranging from 0.01 to 79.4 μM, indicating promising therapeutic potential .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity.
  • Pathways Involved : It potentially influences biochemical pathways related to signal transduction and metabolic processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with similar structures:

Compound NameStructural FeaturesBiological Activity
4-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenolSimilar piperazine moietyModerate antimicrobial activity
5-(Diethylamino)-2-(((4-(pyridin-3-yl)piperazin-1-yl)imino)methyl)phenolDifferent pyridine substitutionEnhanced anticancer properties

The presence of both diethylamino and pyridinyl-piperazine moieties in this compound imparts distinct chemical reactivity, making it a valuable candidate for further research in drug development.

Study on Anticancer Activity

A study conducted on various Mannich bases indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines. The findings suggested that structural modifications could enhance their efficacy as anticancer agents .

Study on Enzyme Inhibition

Another research focused on the enzyme inhibition properties of phenolic Mannich bases revealed that certain derivatives effectively inhibited carbonic anhydrase isoenzymes, indicating potential applications in treating conditions like glaucoma or edema .

Q & A

How can researchers optimize the multi-step synthesis of 5-(Diethylamino)-2-(((4-(pyridin-2-yl)piperazin-1-yl)imino)methyl)phenol to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and purification techniques. For example:

  • Step 1: Use 1-(pyridin-2-yl)piperazine as a starting material, and introduce the iminomethylphenol group via Schiff base formation under reflux in ethanol or dichloromethane .
  • Step 2: Monitor reaction progress using TLC or HPLC to minimize byproducts.
  • Step 3: Purify intermediates via column chromatography (e.g., 10% methanol/0.1% ammonium hydroxide in dichloromethane) to remove unreacted reagents .
  • Step 4: Optimize diethylamino group incorporation by adjusting pH to stabilize the phenolic hydroxyl group during alkylation .

What advanced techniques are recommended for structural characterization of this compound?

Basic Research Question
Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding. Use monoclinic P21/n space group parameters (e.g., a = 9.98 Å, b = 15.88 Å, c = 12.22 Å, β = 109.38°) for refinement .
  • NMR Spectroscopy: Assign peaks using 2D experiments (COSY, HSQC) to distinguish piperazine protons (δ 2.5–3.5 ppm) and aromatic pyridinyl signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS can validate the molecular ion peak (expected m/z ~422.2 for [M+H]⁺) .

How should researchers design assays to evaluate the compound’s biological activity?

Basic Research Question
Methodological Answer:

  • Receptor Binding Assays: Screen for dopamine receptor affinity (e.g., D2/D3 subtypes) using radiolabeled ligands like [³H]Spiperone. Compare IC₅₀ values with reference antagonists .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM. Include Hoechst 33258 as a control for DNA-binding activity .
  • Enzyme Inhibition: Test against kinases or phosphatases using fluorescence-based substrates (e.g., p-nitrophenyl phosphate for phosphatase activity) .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question
Methodological Answer:

  • Vary Substituents: Modify the diethylamino group to methylpropyl or cyclopentyl to assess steric effects. Replace the pyridinyl group with quinoline to study π-π stacking interactions .
  • Bioisosteric Replacement: Substitute the iminomethyl group with carbamate or urea to evaluate hydrogen-bonding capacity .
  • Data Analysis: Use computational tools (e.g., molecular docking) to correlate substituent changes with binding affinity. Tabulate results as follows:
Substituent ModificationIC₅₀ (nM) for D3 ReceptorLogP
Diethylamino → Cyclopentyl12.3 ± 1.23.1
Pyridinyl → Quinoline8.7 ± 0.94.2

How can molecular docking elucidate interactions between this compound and target proteins?

Advanced Research Question
Methodological Answer:

  • Protein Preparation: Retrieve the crystal structure of the dopamine D3 receptor (PDB: 3PBL) and remove water molecules. Protonate residues at pH 7.4.
  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel and assign Gasteiger charges.
  • Docking Simulation: Use AutoDock Vina with a grid box centered on the orthosteric binding site. Analyze hydrogen bonds with Ser192/196 and hydrophobic contacts with Phe346 .

What experimental approaches assess the compound’s stability under physiological conditions?

Advanced Research Question
Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Quantify degradation via HPLC-UV at λ = 343 nm .
  • Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (>300°C indicates robustness) .
  • Light Sensitivity: Expose to UV light (352 nm) and monitor photodegradation products using LC-MS .

Which hyphenated analytical techniques resolve contradictions in biological activity data?

Advanced Research Question
Methodological Answer:

  • LC-MS/MS: Quantify metabolites in plasma to distinguish parent compound effects from metabolites. Use a C18 column and 0.1% formic acid mobile phase .
  • SPR Biosensing: Measure real-time binding kinetics to receptors (e.g., KD < 10 nM suggests high affinity) .
  • Microscopy: Use confocal microscopy with Hoechst 33258 counterstaining to localize the compound in cell nuclei .

How can researchers address discrepancies in reported cytotoxicity data for this compound?

Advanced Research Question
Methodological Answer:

  • Standardize Assay Conditions: Use identical cell lines, serum concentrations, and incubation times (e.g., 48 hours for MCF-7 cells).
  • Control for Redox Activity: Include catalase (100 U/mL) to neutralize ROS-mediated cytotoxicity artifacts .
  • Validate via Orthogonal Methods: Compare MTT results with ATP-lite or trypan blue exclusion assays .

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